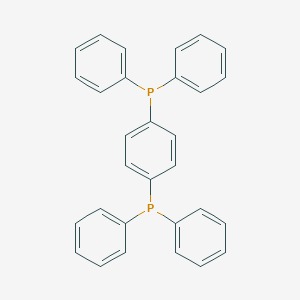

1,4-Bis(diphenylphosphino)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

1,4-Bis(diphenylphosphino)benzene can be synthesized from different phosphine sources and through various methods. The modified synthesis involves complex reactions with metal clusters and ditertiary-phosphine ligands, as seen in compounds where ruthenium clusters are connected through 1,4-bis(diphenylphosphino)benzene, indicating its role in bridging metal sites and influencing the overall structure of the complexes (Calcar, Olmstead, & Balch, 1998).

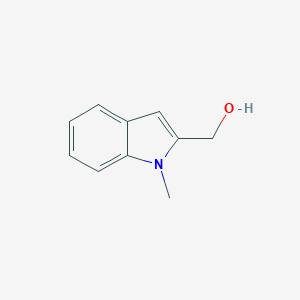

Molecular Structure Analysis

The molecular structure of 1,4-bis(diphenylphosphino)benzene complexes is characterized by their coordination to metals through phosphorus atoms, leading to a variety of geometrical arrangements. X-ray diffraction studies have revealed that these complexes exhibit diverse structural configurations depending on the nature of the metal and the ligand environment (Walther et al., 2003).

Chemical Reactions and Properties

1,4-Bis(diphenylphosphino)benzene is involved in various chemical reactions, including coordination to different metals, cyclometalation, and catalytic activities. For example, it participates in the formation of nickel, palladium, and platinum complexes, where it acts as a bridging ligand, affecting the electronic and structural properties of the metal centers (Camalli et al., 1990).

Physical Properties Analysis

The physical properties of 1,4-bis(diphenylphosphino)benzene derivatives are influenced by their molecular structure and the nature of their metal complexes. The luminescent properties, for example, can vary significantly, with some complexes exhibiting reversible luminescent mechanochromism under mechanical stress (Tsukuda et al., 2010).

Chemical Properties Analysis

The chemical properties of 1,4-bis(diphenylphosphino)benzene complexes, such as redox behavior and catalytic activity, are essential for their applications in organic synthesis and industrial processes. For instance, complexes containing 1,4-bis(diphenylphosphino)benzene can facilitate various organic transformations, showcasing the importance of this ligand in catalysis and organic chemistry (Sasaki, Tanabe, & Yoshifuji, 1999).

Future Directions

The future directions of 1,4-Bis(diphenylphosphino)benzene research could involve its further use in the pharmaceutical industry, given its promising results in drug development . Additionally, its role as a ligand in the synthesis of transition metal complexes presents opportunities for exploration in various chemical reactions .

properties

IUPAC Name |

(4-diphenylphosphanylphenyl)-diphenylphosphane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24P2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMAMKTXDWVDFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394615 |

Source

|

| Record name | 1,4-BIS(DIPHENYLPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(diphenylphosphino)benzene | |

CAS RN |

1179-06-2 |

Source

|

| Record name | 1,4-BIS(DIPHENYLPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chlorobicyclo[4.1.0]heptane](/img/structure/B73443.png)